
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is a compound belonging to the quinolone family, which is known for its significant relevance in medicinal chemistry. Quinolones are privileged scaffolds in terms of their druggability, finding utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step reactions. One common method includes the bromination of 4-oxoquinoline followed by acylation to introduce the acetamide group. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and acylating agents such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient methodologies. These methods often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as flow chemistry and metal-catalyzed reactions are commonly employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-4,6-dione derivatives.
Reduction: Formation of 6-amino-4-oxoquinoline derivatives.
Substitution: Formation of 6-methoxy-4-oxoquinoline derivatives.
Scientific Research Applications
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating cystic fibrosis and cardiotonic conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes involved in bacterial DNA replication, leading to antibacterial effects. Additionally, it can interact with receptors involved in cell signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxoquinoline-3-carboxamide
- 4-Hydroxy-2-quinoline-3-carboxamide
- 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
2-(6-Bromo-4-oxoquinolin-1(4H)-yl)acetamide is unique due to the presence of the bromine atom at the 6-position, which can significantly influence its reactivity and biological activity. This bromine substitution can enhance its potential as an antibacterial and anticancer agent compared to its chloro and hydroxy analogs .
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
2-(6-bromo-4-oxoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2O2/c12-7-1-2-9-8(5-7)10(15)3-4-14(9)6-11(13)16/h1-5H,6H2,(H2,13,16) |
InChI Key |
HKNKUONNMYDLHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=CN2CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


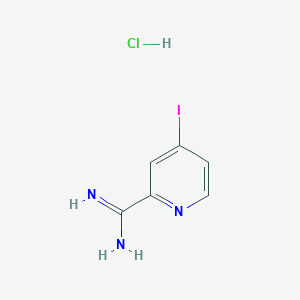

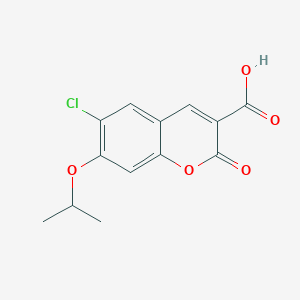
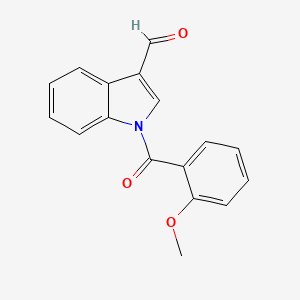

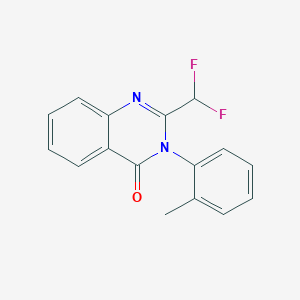
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)


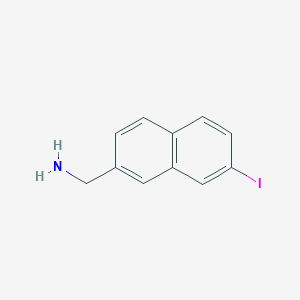

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
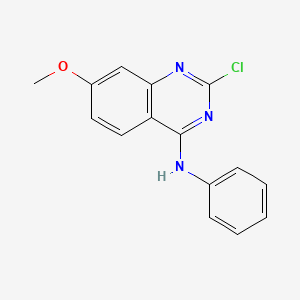
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
